Isosungucine
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Overview
Description
Isosungucine is a natural product found in Strychnos icaja with data available.
Scientific Research Applications
Antimalarial Activity
Isosungucine, an indolomonoterpenic alkaloid from Strychnos icaja, has demonstrated significant antimalarial activity. A study by Philippe et al. (2007) found that isosungucine suppressed parasitemia by nearly 50% in a murine model of malaria.
Apoptotic Effects on Cancer Cells
Isosungucine has shown cytotoxic effects against human cancer cell lines. A study conducted by Lansiaux et al. (2002) revealed that isosungucine induces apoptosis in HL-60 leukemia cells. This suggests potential therapeutic applications in cancer treatment.
Derivatives' Antimalarial and Cytotoxic Properties
Further studies into the derivatives of isosungucine have shown promising results. Frédérich et al. (2000) isolated new sungucine derivatives, which demonstrated high antimalarial activity, especially against chloroquine-resistant strains of Plasmodium falciparum.
SARS-CoV-2 RNA-dependent RNA Polymerase Inhibition
Isosungucine's potential in combating SARS-CoV-2 infection has been explored. A study by Balkrishna et al. (2021) showed that isosungucine, among other phyto-compounds, exhibits a strong binding affinity towards SARS-CoV-2 RNA-dependent RNA polymerase, suggesting a potential role in antiviral therapies.
Synthesis of Bis-Strychnos Alkaloids
The synthesis of bis-Strychnos alkaloids, including isosungucine, has been a subject of research, as seen in studies by Zhao et al. (2018) and Zhao et al. (2016). These studies contribute to understanding the chemical properties and potential applications of isosungucine.
properties
Molecular Formula |
C42H42N4O2 |
---|---|
Molecular Weight |
634.8 g/mol |
IUPAC Name |
(1R,12S,13R,14E,19S,21S)-14-ethylidene-10-[(1R,13S,14E,17R,19S,21S)-14-ethylidene-9-oxo-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,11-tetraen-17-yl]-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-9-one |
InChI |
InChI=1S/C42H42N4O2/c1-3-23-21-43-16-15-41-30-9-5-8-12-33(30)46-39(41)28(27(23)18-35(41)43)17-29(40(46)48)34-20-42-31-10-6-7-11-32(31)45-37(47)14-13-25(38(42)45)26-19-36(42)44(34)22-24(26)4-2/h3-13,17,26-28,34-36,38-39H,14-16,18-22H2,1-2H3/b23-3-,24-4-/t26-,27-,28-,34+,35-,36-,38-,39-,41+,42+/m0/s1 |
InChI Key |
YUHHQTGJEOQYDV-RARADXCZSA-N |
Isomeric SMILES |
C/C=C\1/CN2CC[C@@]34[C@@H]2C[C@@H]1[C@H]5[C@@H]3N(C6=CC=CC=C46)C(=O)C(=C5)[C@H]7C[C@@]89[C@H]1N7C/C(=C/C)/[C@H](C1)C1=CCC(=O)N([C@@H]18)C1=CC=CC=C91 |
SMILES |
CC=C1CN2CCC34C2CC1C5C3N(C6=CC=CC=C46)C(=O)C(=C5)C7CC89C1N7CC(=CC)C(C1)C1=CCC(=O)N(C18)C1=CC=CC=C91 |
Canonical SMILES |
CC=C1CN2CCC34C2CC1C5C3N(C6=CC=CC=C46)C(=O)C(=C5)C7CC89C1N7CC(=CC)C(C1)C1=CCC(=O)N(C18)C1=CC=CC=C91 |
synonyms |
isosungucine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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